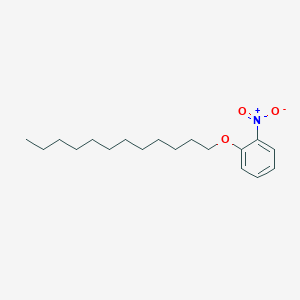

1-Dodecyloxy-2-nitrobenzene

Descripción general

Descripción

1-Dodecyloxy-2-nitrobenzene is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a nitro-aromatic solvent , which suggests that it may interact with a variety of biological molecules.

Mode of Action

As a nitro-aromatic solvent, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .

Biochemical Pathways

Other nitro-aromatic compounds have been shown to undergo reductive transformation in bacterial systems, leading to the formation of amines . It’s possible that similar pathways could be involved in the metabolism of 1-Dodecyloxy-2-nitrobenzene.

Pharmacokinetics

Its physical properties such as boiling point (218 °c at 15 mmHg) and density (0999 g/mL at 20 °C) suggest that it may have low volatility and high lipophilicity , which could influence its ADME properties.

Result of Action

Given its classification as a nitro-aromatic solvent, it may have a broad range of effects depending on the specific biological targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flash point is 109 °C , suggesting that it may pose a fire hazard at high temperatures. Furthermore, its classification as a nitro-aromatic solvent suggests that it may be sensitive to light, heat, and other environmental conditions .

Análisis Bioquímico

Biochemical Properties

1-Dodecyloxy-2-nitrobenzene is believed to function as an inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the degradation of acetylcholine, a neurotransmitter involved in regulating numerous physiological processes .

Cellular Effects

Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit acetylcholinesterase , which could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Actividad Biológica

1-Dodecyloxy-2-nitrobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic dodecyl chain and a nitro group attached to a benzene ring. Its molecular formula is , which contributes to its amphiphilic nature, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. The compound's hydrophobic tail allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. This mechanism is crucial in understanding how it may exert antimicrobial and anticancer effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is believed to be a primary factor in its antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

Several case studies have documented the effects of this compound on different biological systems. For instance:

- Study on Bacterial Resistance : A study conducted on Escherichia coli highlighted how treatment with this compound led to reduced biofilm formation, suggesting potential use in combating antibiotic resistance.

- Cancer Cell Apoptosis : Research involving MCF-7 breast cancer cells demonstrated that exposure to the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress mechanisms.

Aplicaciones Científicas De Investigación

Chromatography and Spectroscopy

One of the primary applications of 1-Dodecyloxy-2-nitrobenzene is in enhancing the extraction processes for nonpolar drugs. In a study focusing on chromatographic techniques, this compound was utilized to improve the efficiency of extracting nonpolar substances from complex mixtures. Its unique properties enable it to act as a solvent or modifier in various chromatographic methods, making it valuable for analytical chemistry.

Case Study: Drug Extraction Enhancement

- Objective : To evaluate the efficacy of this compound in drug extraction.

- Methodology : The compound was tested alongside traditional solvents to assess its extraction capabilities.

- Results : The study found that using this compound significantly increased the yield of nonpolar drug compounds compared to conventional methods.

Ion-Selective Electrodes

Another notable application is in the development of ion-selective electrodes (ISEs). This compound serves as a plasticizer for polymeric membranes used in ISEs, which are crucial for measuring ion concentrations in various solutions. Its hydrophobic nature contributes to the stability and selectivity of these electrodes, enhancing their performance in detecting specific ions.

Case Study: Development of Ion-Selective Electrodes

- Objective : To improve the sensitivity and selectivity of ISEs using this compound.

- Methodology : Membranes were prepared using varying concentrations of the compound.

- Results : The modified electrodes exhibited improved response times and selectivity for target ions, demonstrating the compound's effectiveness as a plasticizer.

Material Science Applications

In material science, this compound has been explored for its potential use in creating functional materials such as metal-organic frameworks (MOFs). These frameworks can be designed to selectively capture pollutants or act as sensors due to their tunable properties derived from the incorporation of compounds like this compound.

Case Study: Development of Fluorescent MOFs

- Objective : To synthesize MOFs that utilize this compound for enhanced pollutant detection.

- Methodology : Fluorescent MOFs were synthesized using various ligands, including those derived from this compound.

- Results : The resulting materials showed high sensitivity towards nitroaromatic compounds, indicating their potential use in environmental monitoring applications.

Propiedades

IUPAC Name |

1-dodecoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCTUMLYTQODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337928 | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83027-71-8 | |

| Record name | Dodecyl 2-nitrophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.